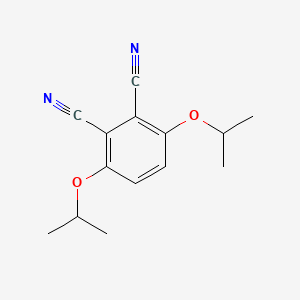
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes two nitrile groups and two isopropoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The isopropoxy groups can influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the isopropoxy groups, making it less soluble and potentially less bioavailable.
1,2-Benzenedicarbonitrile, 3,6-dimethoxy-: Contains methoxy groups instead of isopropoxy groups, which may alter its reactivity and biological activity.
1,2-Benzenedicarbonitrile, 3,6-diethoxy-: Contains ethoxy groups, which may affect its physical and chemical properties differently compared to the isopropoxy derivative.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is unique due to the presence of isopropoxy groups, which can enhance its solubility and potentially improve its bioavailability and efficacy in biological systems. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Propiedades
Número CAS |
201140-18-3 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3,6-di(propan-2-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)17-13-5-6-14(18-10(3)4)12(8-16)11(13)7-15/h5-6,9-10H,1-4H3 |
Clave InChI |
OTNJVPFKUAGOTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C=C1)OC(C)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
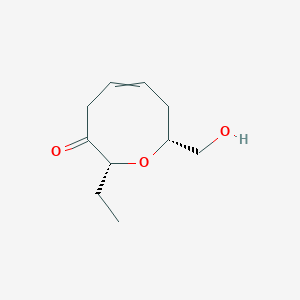

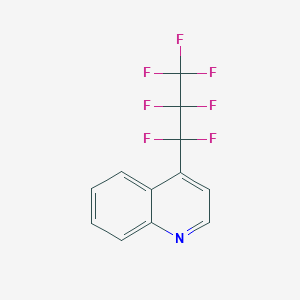

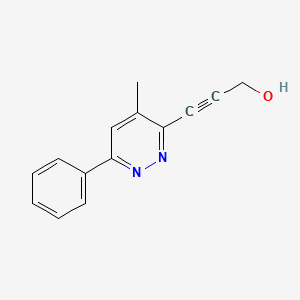
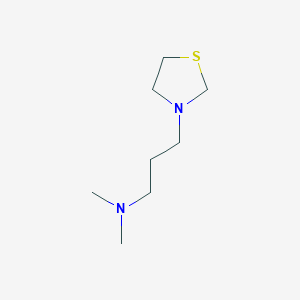
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)

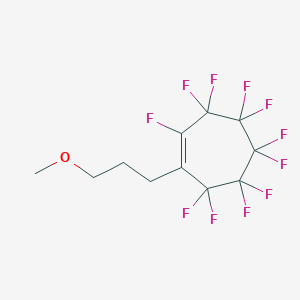
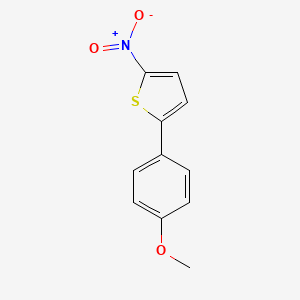
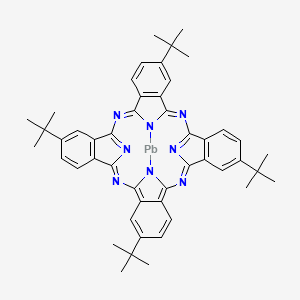
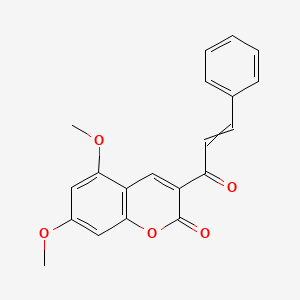
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
